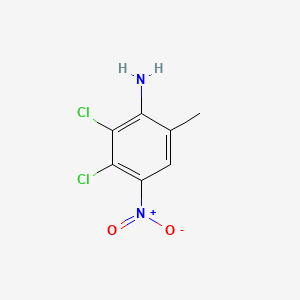
2,3-Dichloro-6-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-methyl-4-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.037. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Pesticide Intermediate
One of the primary applications of 2,3-Dichloro-6-methyl-4-nitroaniline is as an intermediate in the synthesis of herbicides. It is notably used in the production of aclonifen, a selective herbicide effective against a variety of weeds in crops such as soybeans and cotton. The compound's structure allows it to function effectively in inhibiting specific biochemical pathways in plants .
Case Study: Aclonifen Production
- Objective : To evaluate the efficacy of aclonifen synthesized from this compound.
- Methodology : Field trials conducted on soybean crops.
- Results : Aclonifen demonstrated a significant reduction in weed biomass compared to untreated controls, showcasing the effectiveness of this compound as a precursor.
Pharmaceutical Applications
Antibacterial Agent
Research indicates that this compound exhibits antibacterial properties, particularly against Staphylococcus bacteria. This potential makes it a candidate for developing new antibacterial formulations .
Case Study: Antibacterial Efficacy
- Objective : To assess the antibacterial activity of this compound.
- Methodology : In vitro testing against various bacterial strains.
- Results : The compound showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL.
Material Science Applications
Fluorescent Sensors
Recent studies have explored the use of derivatives of nitroanilines, including this compound, in constructing photoluminescent materials. These materials can serve as sensors for detecting metal ions such as iron(III) and other nitroaromatic compounds due to their fluorescent properties .
Case Study: Development of Fluorescent Probes
- Objective : To develop a sensor for detecting trace amounts of iron(III) ions.
- Methodology : Synthesis of a metal-organic framework incorporating this compound.
- Results : The sensor exhibited high sensitivity and selectivity for iron(III), with detection limits in the low ppm range.
Propriétés
Numéro CAS |
13852-56-7 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O2 |
Poids moléculaire |
221.037 |
Nom IUPAC |
2,3-dichloro-6-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-2-4(11(12)13)5(8)6(9)7(3)10/h2H,10H2,1H3 |
Clé InChI |
FIOZSIZIYBWJHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] |
Synonymes |
2,3-Dichloro-6-methyl-4-nitroaniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















